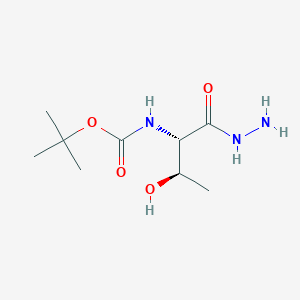

Boc-L-threonine hydrazide

Description

Contextualization of L-Threonine and its Derivatives in Chemical Synthesis

L-Threonine, an essential amino acid, is a fundamental building block in protein synthesis and various metabolic pathways. creative-peptides.com Beyond its biological role, its derivatives are crucial in chemical synthesis, particularly in the development of biopolymers, bioconjugates, and drug delivery systems. The inherent chirality of L-threonine makes it a valuable starting material for stereoselective synthesis, a process that is critical in the creation of pharmaceuticals and other bioactive molecules. acs.orgrsc.orgresearchgate.netnih.gov The two chiral centers in L-threonine allow for the synthesis of complex structures with specific three-dimensional arrangements. acs.org The hydroxyl group of threonine offers a site for chemical modification, enabling the attachment of various functional groups or linkers, which is particularly useful in applications like antibody-drug conjugates. Researchers have explored modified threonine derivatives in antimicrobial and anticancer research, highlighting the potential for these compounds to serve as substrates or inhibitors for enzymes in various metabolic pathways. ontosight.ai The synthesis of L-threonine derivatives often involves techniques that ensure the retention or controlled inversion of its stereochemistry, which is essential for the biological activity of the final product. researchgate.netacs.orgoup.com

Fundamental Role of the Boc Protecting Group in Amino Acid and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. fiveable.meontosight.aigenscript.com It functions as a protecting group, temporarily masking the reactive amino group of an amino acid to prevent unwanted side reactions during the stepwise assembly of a peptide chain. fiveable.megenscript.comamericanpeptidesociety.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). commonorganicchemistry.comlibretexts.org

One of the key advantages of the Boc group is its stability under a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com However, it is readily removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.comwikipedia.orgchemistrysteps.com This acid-lability allows for selective deprotection without disturbing other acid-sensitive protecting groups that might be present in the molecule. total-synthesis.com This "orthogonality" is a critical concept in the synthesis of complex molecules, enabling chemists to deprotect different functional groups sequentially. total-synthesis.com While Fmoc (fluorenylmethyloxycarbonyl) chemistry has become more common in routine solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, the Boc strategy remains advantageous in specific scenarios, such as the synthesis of short peptides or for sequences prone to racemization under basic conditions. americanpeptidesociety.orgnih.gov

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation. chemistrysteps.com This carbocation is then typically scavenged to prevent side reactions. wikipedia.org

Significance of the Hydrazide Functionality in Organic Transformations and Bioconjugation

The hydrazide functional group (-CONHNH2) is a versatile and highly reactive moiety with significant applications in organic synthesis and medicinal chemistry. mdpi.comthieme-connect.comrjptonline.org Hydrazides are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.commdpi.com They can act as both nucleophiles and electrophiles under different conditions, making them powerful tools for constructing complex molecular architectures. mdpi.com

In the realm of bioconjugation, hydrazides play a crucial role in forming stable hydrazone bonds with aldehydes and ketones. nih.govaxispharm.comthermofisher.comlibretexts.org This reaction is particularly useful for linking biomolecules, such as proteins or carbohydrates, to probes or drugs under mild, physiological conditions. nih.govaxispharm.comlibretexts.org The formation of hydrazones is a type of bioorthogonal reaction, meaning it can occur in a biological system without interfering with native cellular processes. libretexts.org While traditionally considered slow, recent advancements have led to the development of catalysts that significantly accelerate the rate of hydrazone formation, making it a fast and versatile conjugation method. nih.govacs.org

Furthermore, peptide hydrazides serve as important intermediates in the chemical synthesis of proteins. oup.com They can be converted into peptide thioesters, which are key components in native chemical ligation, a powerful technique for assembling large proteins from smaller peptide fragments. oup.comjst.go.jp The diverse reactivity of the hydrazide group has also led to its incorporation into a variety of clinically used drugs with activities ranging from antitubercular to antidepressant. mdpi.comiscientific.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVAWYZBLUFS-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Threonine Hydrazide

Solution-Phase Synthetic Approaches

Solution-phase synthesis offers traditional and versatile methods for preparing Boc-L-threonine hydrazide. These approaches are often characterized by well-established reaction protocols and straightforward purification techniques.

Hydrazinolysis of Protected L-Threonine Esters

A common and direct method for the synthesis of this compound is the hydrazinolysis of a corresponding ester derivative of N-Boc-L-threonine. This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester carbonyl, leading to the formation of the desired hydrazide and the release of an alcohol byproduct.

The general reaction is as follows:

Boc-Thr-OR + N₂H₄ → Boc-Thr-NHNH₂ + R-OH

Where "R" is typically a simple alkyl or benzyl (B1604629) group. Methyl, ethyl, and benzyl esters are frequently employed as starting materials. google.comrsc.org The choice of ester can influence the reaction conditions and purification strategy. For instance, the use of methyl or ethyl esters often requires an excess of hydrazine hydrate (B1144303) to drive the reaction to completion. rsc.org

It is important to note that this method's compatibility with other protecting groups must be considered. While urethane-based protecting groups like Boc are stable under hydrazinolysis conditions, some side-chain protecting groups, particularly benzyl esters used in Boc/Bzl strategies, are labile to hydrazine and can lead to undesired side reactions. google.comthieme-connect.de Therefore, careful selection of orthogonal protecting groups is crucial for the successful synthesis of more complex peptide hydrazides.

Direct Coupling Strategies of N-Boc-L-threonine with Hydrazine Derivatives

An alternative to hydrazinolysis involves the direct coupling of N-Boc-L-threonine with a hydrazine derivative. This approach typically utilizes standard peptide coupling reagents to activate the carboxylic acid of N-Boc-L-threonine, facilitating amide bond formation with hydrazine.

Common coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). thieme-connect.de The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by hydrazine.

A key advantage of this method is the ability to use N'-protected hydrazine derivatives. thieme-connect.de This strategy can prevent side reactions such as the formation of diacylhydrazines and allows for more controlled synthesis. However, direct coupling can sometimes be complicated by the reactivity of hydrazine itself, which can act as a bidentate nucleophile.

Recent advancements have also explored copper-catalyzed N-arylation of N-Boc hydrazine with aryl bromides, offering a different avenue for creating substituted hydrazides, although this is more relevant for producing aryl hydrazide derivatives rather than the simple hydrazide itself. organic-chemistry.org

Solid-Phase Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the efficient and often automated synthesis of peptides and their derivatives, including this compound. These methods involve attaching the growing peptide chain to a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.

Utilization of Preloaded Hydrazide Resins

A highly convenient and widely used SPPS approach for synthesizing peptide hydrazides involves the use of preloaded hydrazide resins. iris-biotech.deiris-biotech.de In this strategy, a hydrazine moiety is already attached to the solid support, often through a linker that allows for cleavage under specific conditions.

Commonly used resins include 2-chlorotrityl (2-CTC) hydrazine resins. iris-biotech.dersc.org The first Boc-protected amino acid, in this case, Boc-L-threonine, is coupled directly to the resin-bound hydrazine. Subsequent amino acids can then be added sequentially using standard SPPS protocols. The final peptide hydrazide is cleaved from the resin, often under mild acidic conditions that leave many side-chain protecting groups intact. iris-biotech.de This method avoids the need for strong reagents like hydrazine hydrate in the final cleavage step, which can be harsh on sensitive peptide sequences. iris-biotech.de

| Resin Type | Linker Type | Cleavage Condition | Key Advantage |

| 2-Chlorotrityl Hydrazine Resin | Acid-labile | Mild acidic conditions (e.g., dilute TFA) | Avoids harsh hydrazinolysis of the final peptide. |

| Hydrazone Resin | Acid-labile | Mild acidic conditions (e.g., 5% aq. HCl in acetone) | "Green" chemistry approach, reducing TFA usage. researchgate.net |

Application of Photolabile Hydrazine Linkers for C-Terminal Release

An innovative approach in SPPS involves the use of photolabile hydrazine linkers. nih.govgoogle.comgoogle.com These linkers are designed to be stable to the standard chemical conditions of peptide synthesis but can be cleaved upon exposure to UV light at a specific wavelength. This "traceless" cleavage method offers a mild and orthogonal release strategy, which is particularly advantageous for the synthesis of sensitive or complex peptide hydrazides. nih.govgoogle.com

The use of an o-nitroveratryl-based photolabile linker, for example, allows for the efficient synthesis and release of peptide hydrazides. google.comgoogle.com This strategy is compatible with a wide range of amino acids and their side-chain protecting groups, making it a versatile tool in modern peptide chemistry. google.comgoogle.com

Compatibility and Orthogonality with Diverse Protecting Group Chemistries (Boc/Fmoc)

The success of any peptide synthesis strategy, including that of this compound, hinges on the careful selection of protecting groups that are compatible and orthogonal. Orthogonality means that different protecting groups can be removed under distinct conditions without affecting others. peptide.com

In the context of this compound synthesis, two primary protecting group strategies are prevalent:

Boc/Bzl Strategy: This approach uses the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. peptide.com While widely used, the hydrazinolysis of benzyl esters is a known incompatibility, making direct hydrazinolysis of resin-bound peptides challenging in this scheme. google.comgoogle.com However, the use of preloaded hydrazide resins or photolabile linkers can circumvent this issue. The Boc group itself is stable to the conditions used to remove many other protecting groups, such as the Fmoc group. sigmaaldrich.com

Fmoc/tBu Strategy: This strategy employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. nih.gov This combination is highly orthogonal. For instance, the Fmoc group can be removed with a mild base like piperidine, while the tBu groups and the final peptide are cleaved from the resin with a strong acid like trifluoroacetic acid (TFA). nih.govpeptide.com Hydrazinolysis is generally incompatible with the Fmoc group itself, as hydrazine will cleave it. issuu.com Therefore, if a final hydrazinolysis step is desired, the N-terminal Fmoc group must first be replaced with a Boc group. sigmaaldrich.com

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (Threonine) | Key Compatibility Considerations |

| Boc/Bzl | Boc (acid-labile) | Benzyl (Bzl) (hydrogenolysis/strong acid) | Hydrazinolysis of Bzl esters is problematic. thieme-connect.degoogle.com |

| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl (tBu) (acid-labile) | Fmoc group is not stable to hydrazine. issuu.com |

Continuous-Flow Synthesis Protocols

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of peptides, offering significant advantages over traditional batch methods. These systems allow for precise control over reaction parameters, enhanced safety, and improved product consistency. For a compound like this compound, flow protocols are particularly advantageous for its subsequent use in peptide coupling reactions.

In Situ Generation and Reaction of Acyl Azides from Hydrazides

A key application of this compound in continuous-flow synthesis is its role as a precursor to the corresponding acyl azide (B81097), a highly reactive intermediate for amide bond formation. The acyl azide method is renowned for its ability to minimize side reactions, especially epimerization. rsc.orgrsc.orgrsc.org However, the potentially explosive and unstable nature of acyl azides has historically limited their use in standard batch synthesis. rsc.orgrsc.orgrsc.org

Continuous-flow systems effectively mitigate these safety concerns by generating and consuming the hazardous acyl azide intermediate in situ. rsc.orgrsc.orgrsc.orgchimia.ch The general synthetic sequence within a flow reactor begins with an N-terminally protected amino hydrazide, such as this compound. rsc.orgrsc.org This precursor is prepared beforehand, typically by reacting the corresponding Boc-protected amino acid methyl ester with hydrazine hydrate. rsc.orgrsc.org

In the flow process, a stream of the amino hydrazide in an organic solvent is mixed with a stream of an aqueous solution of nitrous acid (HNO₂) or sodium nitrite (B80452) (NaNO₂). rsc.orgrsc.orgnih.gov This reaction rapidly converts the hydrazide to the acyl azide. rsc.orgrsc.org The newly formed acyl azide is then efficiently extracted into the organic phase, which subsequently merges with another stream containing the amine coupling partner (e.g., a C-terminally protected amino acid). rsc.orgchimia.ch The reaction to form the new peptide bond occurs within a second reactor coil. rsc.org This integrated setup ensures that the reactive intermediate is consumed almost immediately after its formation, preventing its accumulation to dangerous levels. rsc.orgvapourtec.com

A notable advantage of this method is its compatibility with amino acids that have unprotected side chains, including serine and threonine. rsc.orgrsc.org The process utilizes a biphasic flow system where the desired peptide product is contained in the organic phase, while any excess azide anions can be safely managed and quenched in the aqueous phase. rsc.org

Table 1: Key Steps in Continuous-Flow Acyl Azide Generation and Coupling

| Step | Description | Reagents | Key Feature in Flow Chemistry |

|---|---|---|---|

| 1 | Hydrazide Formation (Batch) | Boc-amino acid methyl ester, Hydrazine Hydrate | Precursor Synthesis |

| 2 | Acyl Azide Generation (In Situ) | Boc-amino hydrazide, Nitrous Acid (or NaNO₂) | Rapid, controlled generation of the reactive intermediate. |

| 3 | Peptide Coupling (In Situ) | Acyl azide, Amine coupling partner | Immediate consumption of the hazardous intermediate. |

| 4 | Quenching | - | Destruction of any remaining azide in the aqueous phase. |

This table summarizes the general workflow for using amino hydrazides in continuous-flow peptide synthesis.

Process Intensification and Scalability Advantages in Flow Chemistry

Flow chemistry represents a paradigm of process intensification, enabling reactions that are faster, more efficient, and produce cleaner products compared to conventional batch processing. amt.uk The high surface-area-to-volume ratio in microreactors or coiled tube reactors allows for superior heat and mass transfer. vapourtec.comscielo.br This enhanced control is critical for highly exothermic reactions and for managing the temperature of reactions involving thermally sensitive intermediates. vapourtec.com

The advantages of continuous flow directly translate to improved scalability for the synthesis of peptides derived from precursors like this compound. amt.uk Scaling up a process in flow chemistry can be achieved through two primary approaches:

Scaling-Up: This involves increasing the size of the reactor by using longer coils and higher flow rates without losing the beneficial microfluidic characteristics. scielo.br

Numbering-Up: This strategy involves running multiple identical flow reactors in parallel to increase production output. scielo.br

These methods provide a more direct and predictable path to large-scale production than traditional batch chemistry, which often faces challenges with reproducibility and safety when increasing vessel size. scielo.brrsc.org The automation capabilities of flow systems further enhance scalability by allowing for continuous, unattended operation, which can significantly increase throughput (space-time yield) over time. vapourtec.comscielo.br The reduced reaction volumes and precise control inherent to flow chemistry also contribute to a greener and safer process by minimizing solvent use and the amount of hazardous material present at any given moment. amt.ukscielo.br

Table 2: Comparison of Batch vs. Flow Chemistry for Peptide Synthesis

| Feature | Batch Chemistry | Continuous-Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, varies with scale | Excellent, consistent |

| Mass Transfer/Mixing | Slow, can be inefficient | Rapid and efficient |

| Safety | Higher risk with hazardous intermediates | Inherently safer due to small reactor volumes |

| Scalability | Complex, often requires re-optimization | Straightforward (Scaling-up or Numbering-up) |

| Reproducibility | Can be challenging to maintain at scale | High |

| Automation | Possible but complex | Easily integrated |

This table highlights the key operational advantages of continuous-flow systems that contribute to process intensification and scalability.

Maintenance of Stereochemical Integrity During Synthetic Pathways

One of the most significant challenges in peptide synthesis is the prevention of racemization or epimerization at the chiral α-carbon of the amino acid residues. mdpi.com Loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can have drastically different biological activities. mdpi.com Epimerization can occur through two main base-catalyzed pathways: direct enolization of the α-proton or, more commonly, the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step. mdpi.com

The acyl azide coupling method is one of the best strategies for maintaining chiral integrity during peptide bond formation. rsc.orgrsc.orgrsc.org Research has demonstrated that the in situ generation of acyl azides and their subsequent reaction in a continuous-flow system leads to very low levels of epimerization, often less than 1%. rsc.orgrsc.orgrsc.org This is attributed to the nature of the acyl azide intermediate, which is less prone to forming the problematic oxazolone (B7731731) intermediate compared to many other activated species used in peptide coupling. mdpi.com

Continuous-flow systems provide an additional layer of control that helps preserve stereochemistry. The rapid and efficient mixing and precise temperature control minimize the residence time of the activated amino acid, reducing the opportunity for side reactions like epimerization to occur. rsc.orgthieme-connect.de This is particularly crucial for racemization-prone residues like histidine and cysteine. nih.gov While threonine is not among the most susceptible amino acids, maintaining stereochemical purity is paramount for the synthesis of high-quality active pharmaceutical ingredients (APIs). rsc.org The ability to avoid harsh conditions and strong bases, which can promote epimerization, further solidifies the advantage of the flow-based acyl azide pathway. mdpi.comnih.gov

Applications of Boc L Threonine Hydrazide in Peptide and Protein Synthesis

Intermediate in the Acyl Azide (B81097) Method for Peptide Coupling

The acyl azide method is a classic and reliable strategy for forming peptide bonds, the fundamental linkages in peptides and proteins. Boc-L-threonine hydrazide serves as a key precursor in this method, which is favored for its ability to minimize a common side reaction known as racemization.

Racemization-Free Peptide Segment Condensation

A significant challenge in peptide synthesis is maintaining the specific three-dimensional arrangement (stereochemistry) of the amino acids. Racemization, the conversion of a chiral amino acid into a mixture of its mirror-image forms, can lead to non-functional or even harmful peptides. The acyl azide method, starting from a peptide hydrazide like this compound, is well-regarded for its capacity to suppress racemization during the coupling of peptide segments. rsc.organnualreviews.orgrsc.org This is because the reaction conditions for forming the acyl azide and the subsequent coupling are generally mild, preserving the chiral integrity of the amino acids. rsc.orgrsc.org The use of this method is particularly advantageous when joining larger peptide fragments, where the risk of racemization with other coupling reagents can be higher. rsc.orguniurb.it

Conversion of Hydrazides to Acyl Azides and Subsequent Amide Bond Formation

The core of the acyl azide method involves a two-step process. First, the peptide hydrazide is converted into a highly reactive acyl azide intermediate. rsc.orguniurb.itoup.com This is typically achieved by reacting the hydrazide with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures. rsc.orguniurb.itoup.com

Reaction Conditions for Acyl Azide Formation

| Parameter | Condition |

|---|---|

| Reagent | Sodium Nitrite (NaNO₂) |

| Acid | Acetic acid, Hydrochloric acid |

| Temperature | Low (≤0 °C to -20°C) |

This table summarizes typical conditions for converting a peptide hydrazide to an acyl azide. rsc.orguniurb.itoup.com

Once formed, the acyl azide can react with the free amino group of another amino acid or peptide to form a new amide (peptide) bond. rsc.orguniurb.it This coupling step is usually performed under slightly basic conditions to neutralize the acid used in the azide formation and to prevent the formation of hydrazoic acid, a potentially explosive byproduct. rsc.org The careful control of pH and temperature is crucial for the success of this reaction. rsc.orgoup.com The acyl azide method is compatible with many amino acid side chains without the need for additional protecting groups, including those of serine and threonine. rsc.orgrsc.org

Integration into Native Chemical Ligation (NCL) Frameworks

Native Chemical Ligation (NCL) is a powerful technology for synthesizing large proteins by joining unprotected peptide segments. nih.govnih.gov this compound and other peptide hydrazides have been cleverly integrated into NCL workflows, expanding the toolbox for protein chemists. h1.coresearchgate.net

Hydrazide-to-Thioester Conversion for Chemoselective Ligation

The cornerstone of NCL is the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govnih.gov While effective, the direct synthesis of peptide thioesters can be challenging. nih.gov Peptide hydrazides offer a convenient alternative by serving as stable precursors, or "surrogates," for the required thioesters. h1.coiris-biotech.de

A widely used method involves the in situ conversion of a peptide hydrazide to a peptide thioester. h1.coresearchgate.net This is accomplished by first oxidizing the hydrazide to the corresponding acyl azide, as described previously. oup.comchemrxiv.org The acyl azide is then immediately treated with a thiol-containing compound, such as 4-mercaptophenylacetic acid (MPAA), which converts it into the desired peptide thioester. oup.com This entire process can often be performed in a "one-pot" manner, streamlining the synthesis. oup.com

Key Steps in Hydrazide-to-Thioester Conversion

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Oxidation | NaNO₂, low pH (3.0-4.0), low temperature (-20 to -10°C) | Peptide Acyl Azide |

| Thiolysis | Thiol (e.g., MPAA), pH 5.0-6.0, room temperature | Peptide Thioester |

This table outlines the sequential steps for converting a peptide hydrazide into a peptide thioester for NCL. oup.com

Extension of Synthetic Capabilities for Polypeptides and Proteins

The use of peptide hydrazides as thioester precursors significantly enhances the flexibility and scope of NCL. h1.co It allows for the synthesis of peptide segments using Fmoc-based solid-phase peptide synthesis (SPPS), which is often preferred over Boc-based methods because it avoids the use of hazardous hydrofluoric acid (HF). researchgate.netrsc.org This compatibility is crucial for producing modified proteins, such as those with phosphorylation, which may not be stable to HF cleavage conditions. rsc.org

Furthermore, the stability of the hydrazide functional group allows for sequential ligation strategies. h1.corsc.org A long protein can be assembled from multiple smaller peptide fragments. A peptide hydrazide can be converted to a thioester for the first ligation, and the resulting larger peptide, which may contain another internal hydrazide, can then be activated for a subsequent ligation reaction. rsc.org This powerful approach has enabled the total synthesis of complex proteins, including modified histones. rsc.org

Diversification to C-Terminal Peptide and Protein Derivatives

The peptide hydrazide functional group is not limited to forming peptide bonds or thioesters. It is a versatile chemical handle that can be converted into a variety of other C-terminal functionalities, allowing for the late-stage diversification of peptides. iris-biotech.deexplorationpub.com This means that after the main peptide chain has been synthesized, its C-terminus can be modified to create different derivatives, which is highly valuable in drug discovery and development. explorationpub.com

For example, peptide hydrazides can be converted into peptide acids or amides. explorationpub.com The conversion to a carboxylic acid can be achieved through oxidation or via a thioester intermediate that is subsequently hydrolyzed. explorationpub.com Peptide amides can be generated from the acyl azide intermediate by reaction with an ammonia (B1221849) source (ammonolysis) or through a process known as the Staudinger reaction. explorationpub.com The ability to generate different C-terminal derivatives from a single peptide hydrazide precursor is a powerful strategy for efficiently exploring how these modifications affect a peptide's biological activity. explorationpub.com

| Precursor | Intermediate | Reagent/Condition | Product |

| Peptide Hydrazide | - | Oxone | Peptide Carboxylic Acid |

| Peptide Hydrazide | Peptide Acyl Azide | NaNO₂ then β-mercaptoethanol | Peptide Carboxylic Acid |

| Peptide Hydrazide | Peptide Acyl Azide | NH₄OAc | Peptide Amide |

| Peptide Hydrazide | Peptide Acyl Azide | TCEP | Peptide Amide |

This table illustrates the conversion of peptide hydrazides into other C-terminal derivatives. explorationpub.com

Preparation of Peptide Carboxylic Acids via Hydrazide Oxidation

The conversion of a C-terminal peptide hydrazide, such as one derived from Boc-L-threonine, into a peptide carboxylic acid is a key transformation. This allows for the creation of the natural C-terminal acid functionality after the peptide chain has been assembled. Two primary methods have been developed for this conversion. explorationpub.com

The first method involves the direct oxidation of the peptide hydrazide. A common and effective oxidizing agent for this purpose is potassium peroxymonosulfate (B1194676), commercially known as Oxone. explorationpub.comresearchgate.net The reaction is typically rapid, but it may not be compatible with peptides containing oxidation-prone amino acid residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). explorationpub.com

A second, more broadly applicable method circumvents the limitations of direct oxidation. This two-step approach begins with the conversion of the unprotected peptide hydrazide into a peptidyl azide using sodium nitrite (NaNO₂) under acidic conditions. explorationpub.comnih.gov The resulting azide intermediate is then treated with a thiol, such as β-mercaptoethanol (BME). explorationpub.com In the presence of the thiol, the azide is transformed into a thioester. explorationpub.comnih.gov This thioester, specifically a BME-thioester, undergoes a spontaneous and formal hydrolysis through an intramolecular S-to-O acyl transfer, which leads to the formation of a thiirane (B1199164) and releases the desired peptide as a carboxylate. explorationpub.com This BME-mediated reaction is compatible with sensitive amino acids like Cys, Met, and Trp and has been shown to suppress epimerization at the C-terminal amino acid. explorationpub.comnih.gov

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Oxidation | Potassium peroxymonosulfate (Oxone) | Rapid reaction | Incompatible with oxidation-prone amino acids (Cys, Met, Trp) |

| Azidation/Thiolysis | 1. Sodium nitrite (NaNO₂) 2. β-mercaptoethanol (BME) | Compatible with oxidation-prone amino acids; Suppresses epimerization | Two-step process |

Synthesis of Peptide Amides via Azidation and Subsequent Amidation Reactions

Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid, a modification that often enhances stability and receptor binding. nih.gov Peptide hydrazides, including those derived from Boc-L-threonine, are excellent precursors for synthesizing these C-terminal amides. The general strategy involves the initial conversion of the peptide hydrazide to a reactive peptide azide intermediate using sodium nitrite under acidic conditions, a step shared with one of the methods for carboxylic acid synthesis. explorationpub.comoup.com From this common azide intermediate, two primary pathways can be employed to furnish the final peptide amide. explorationpub.comresearchgate.net

The first method is ammonolysis, where the peptide azide is reacted with an ammonia source. explorationpub.com Successful amidation has been achieved by treating the azide with ammonium (B1175870) acetate (B1210297) (NH₄OAc) in a slightly basic buffer. explorationpub.com

The second method utilizes the Staudinger reaction. In this approach, the peptide azide is treated with a phosphine, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). explorationpub.comresearchgate.net The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to yield the peptide amide. explorationpub.com Both the ammonolysis and Staudinger reaction pathways have been shown to be effective, providing the desired peptide amides in good yields and with broad compatibility. explorationpub.comresearchgate.net

| Method | Key Reagents | Mechanism/Intermediate | Reported Outcome |

|---|---|---|---|

| Ammonolysis | Ammonium acetate (NH₄OAc) | Direct nucleophilic attack by ammonia | Good yield and compatibility |

| Staudinger Reaction | Tris(2-carboxyethyl)phosphine (TCEP) | Iminophosphorane intermediate | Good yield and compatibility |

Generation of Peptide Thioesters from Hydrazide Precursors

Peptide thioesters are indispensable intermediates in protein synthesis, most notably for their use in native chemical ligation (NCL), a powerful technique for joining unprotected peptide segments. nih.govoup.comchemistryviews.org Peptide hydrazides have emerged as highly valuable and stable surrogates for generating these reactive thioesters. nih.govnih.gov The conversion is typically achieved in a one-pot procedure by first activating the peptide hydrazide with sodium nitrite (NaNO₂) at low temperatures and acidic pH to form the corresponding peptide azide. nih.govresearchgate.net

Following the formation of the azide, a thiol is introduced to perform a thiolysis reaction, converting the azide into the desired peptide thioester. nih.govoup.com This process is chemoselective and proceeds without racemization. oup.com A variety of thiols can be used. A particularly efficient method involves a two-stage thiol process to facilitate the use of near-stoichiometric amounts of a desired, and potentially expensive, alkyl thiol. sciforum.net In this method, the peptide azide is first reacted with an excess of an aryl thiol, such as p-hydroxythiophenol, to form an intermediate aryl thioester. sciforum.net Subsequently, a thiol-thioester exchange is initiated by adding the target alkyl thiol. The excess aryl thiol can be selectively removed during the reaction, which shifts the equilibrium and drives the formation of the final alkyl thioester, making the process highly efficient even with complex thiols. sciforum.net This hydrazide-to-thioester conversion strategy is compatible with both Boc- and Fmoc-based solid-phase peptide synthesis protocols and avoids the use of hazardous reagents like hydrogen fluoride (B91410) (HF). nih.govnih.gov

| Step | Description | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Activation | Peptide Hydrazide + Sodium Nitrite (NaNO₂) in acidic buffer (pH 3), -15°C | Peptide Azide |

| 2 | Thiolysis / Thioesterification | Peptide Azide + Thiol (e.g., Aryl or Alkyl Thiol) at neutral or slightly basic pH | Peptide Thioester |

Broader Applications of Boc L Threonine Hydrazide in Organic Chemistry

Precursor for the Synthesis of Diverse Heterocyclic Systems

The unique structure of Boc-L-threonine hydrazide, featuring a chiral backbone derived from a natural amino acid, makes it an attractive starting material for creating diverse and stereochemically defined heterocyclic compounds. nih.gov These heterocyclic systems are often scaffolds for developing new therapeutic agents and functional materials. beilstein-journals.org

This compound is a key component in the multicomponent synthesis of pyranopyrazoles, a class of fused heterocyclic compounds with notable biological activities. nih.gov The typical synthesis is a one-pot, four-component reaction that efficiently constructs the complex pyranopyrazole core. growingscience.com In this reaction, this compound acts as the hydrazine (B178648) source, which is essential for forming the pyrazole (B372694) ring component of the final fused system. google.comgoogle.com

The general reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative like this compound. nih.govgrowingscience.com The process proceeds through a series of condensation and cyclization steps to yield the final pyranopyrazole product. nih.gov The use of this compound specifically introduces the N-Boc protected threonine side chain onto the pyrazole nitrogen of the resulting molecule.

Table 1: General Components for Pyranopyrazole Synthesis

| Reactant | Role in Final Structure |

|---|---|

| Aldehyde (R-CHO) | Source of the substituent on the pyran ring |

| Malononitrile | Provides two carbon atoms and the amino group for the pyran ring |

| β-Ketoester | Forms the backbone of the pyran ring |

| This compound | Forms the pyrazole ring, incorporating the protected amino acid |

The hydrazide functional group of this compound serves as a direct precursor for the synthesis of 1,3,4-oxadiazoles. These five-membered heterocyclic rings are important in medicinal chemistry, often used as bioisosteres for ester and amide groups. researchgate.net The conversion of this compound to an oxadiazole involves a two-step process: acylation followed by cyclodehydration.

First, the terminal nitrogen of the hydrazide reacts with a carboxylic acid or its activated derivative (e.g., an acyl chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization, a reaction commonly promoted by reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or through thermal heating. researchgate.netresearchgate.net This final step eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole (B1194373) ring. The resulting molecule features the Boc-L-threonine moiety attached to one carbon of the oxadiazole ring and the R-group from the acylating agent attached to the other. researchgate.net

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Acylation | This compound + Carboxylic Acid (R-COOH) with coupling agent | N,N'-Diacylhydrazine |

| 2. Cyclodehydration | N,N'-Diacylhydrazine + Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole |

Functionalization for Bioconjugation and Molecular Probe Development

The chemoselective reactivity of the hydrazide group makes this compound a valuable tool for bioconjugation and the construction of molecular probes. Bioconjugation techniques aim to link molecules to biological targets like proteins or cells, and the formation of a stable hydrazone bond is a widely employed strategy for this purpose. nzdr.rursc.org

The hydrazide moiety of this compound reacts readily and specifically with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage (a C=N bond). nih.gov This reaction is highly efficient and can be performed in aqueous solutions under mild pH and temperature conditions, which is crucial for reactions involving sensitive biological molecules. rsc.org

The mechanism begins with a nucleophilic attack of the hydrazide's terminal nitrogen atom on the electrophilic carbonyl carbon. nih.gov This is followed by a dehydration step, which results in the formation of the hydrazone and water as the only byproduct. nih.gov This transformation is widely used to attach probes, tags, or other functional molecules to biomolecules. For instance, a protein can be chemically or genetically modified to display an aldehyde or ketone group on its surface, which can then be specifically targeted by a hydrazide-containing molecule like this compound to form a stable conjugate. rsc.org

Table 3: Hydrazone Formation for Bioconjugation

| Reactant 1 | Reactant 2 | Linkage Formed | Application |

|---|

| This compound | Molecule with Aldehyde/Ketone | Hydrazone (C=N-NH) | Molecular Probes, Bioconjugation rsc.orgnih.gov |

Investigation of Boc L Threonine Hydrazide Derivatives and Analogues

Structural Modifications of the Threonine Backbone

Alterations to the fundamental threonine structure of Boc-L-threonine hydrazide have been a key area of research, leading to the synthesis of stereochemical variations, unsaturated derivatives, and novel amino acid scaffolds.

The stereochemistry of the threonine backbone is a critical determinant of the biological and chemical properties of its derivatives. While this compound is the most common diastereomer, the synthesis and use of its D-threonine analogue, Boc-D-threonine hydrazide, allows for the exploration of stereochemical diversity in peptide synthesis. The use of different stereoisomers can influence the secondary structure of peptides and their interaction with biological targets.

The synthesis of D-threonine analogues typically involves starting with D-threonine and applying similar protective group strategies as used for the L-enantiomer. These D-amino acid hydrazides can then be incorporated into peptide chains, creating peptides that are more resistant to enzymatic degradation. This increased stability is a desirable characteristic for therapeutic peptides.

| Parameter | This compound | Boc-D-threonine hydrazide |

| Stereochemistry | (2S, 3R) | (2R, 3S) |

| Typical Starting Material | L-Threonine | D-Threonine |

| Utility in Peptides | Mimics natural peptide structures | Enhances resistance to proteolysis |

| Influence on Secondary Structure | Contributes to natural folding patterns | Can induce non-natural turns and folds |

The introduction of a double bond into the threonine backbone of this compound results in the formation of a dehydroamino acid derivative. These unsaturated amino acids are valuable precursors for the synthesis of various unnatural amino acids and are components of some biologically active peptides. A common method for synthesizing dehydroamino acid derivatives from β-hydroxyamino acids like threonine involves a dehydration reaction.

One effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of copper(I) chloride (CuCl) to facilitate the dehydration of the threonine residue. Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP). These methods convert the β-hydroxy group into a good leaving group, which is then eliminated to form the double bond.

The resulting α,β-dehydroamino acid derivatives can be incorporated into peptides, where they can act as conformational constraints or as Michael acceptors for the introduction of other functional groups.

| Reagent System | Description | Typical Yield |

| EDC/CuCl | Mediates dehydration of the β-hydroxy group. | Moderate to High |

| Boc₂O/DMAP | Activates the hydroxyl group for elimination. | High |

This compound can serve as a foundational scaffold for the design and synthesis of more complex β-hydroxy-α-amino acids. These novel scaffolds are of interest in medicinal chemistry due to their potential to mimic or inhibit the function of enzymes that process natural amino acids.

The synthesis of these novel scaffolds can involve the modification of the side chain of the threonine moiety. For instance, the methyl group can be functionalized or replaced with other alkyl or aryl groups. Biocatalytic methods using enzymes such as L-threonine transaldolases have shown promise in the selective synthesis of a diverse array of non-standard β-hydroxy-α-amino acids. These enzymatic reactions can create new C-C bonds with high stereoselectivity.

These novel β-hydroxy-α-amino acid scaffolds can then be converted to their corresponding hydrazides, expanding the library of available building blocks for peptide and non-peptide synthesis.

Functionalization and Derivatization at the Hydrazide Moiety

The hydrazide functional group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of substituted hydrazides and di-N-substituted derivatives.

The synthesis of N'-substituted hydrazides is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound. Starting from this compound, a variety of substituents can be introduced at the terminal nitrogen atom.

A frequent approach involves the condensation of the hydrazide with aldehydes or ketones to form hydrazones. These hydrazones can then be reduced to yield N'-substituted hydrazides. Alternatively, direct acylation of the terminal nitrogen can be achieved using activated carboxylic acids or acyl chlorides.

These SAR studies are crucial in drug discovery to identify the key structural features required for biological activity and to optimize properties such as potency and selectivity. By systematically varying the substituents on the hydrazide moiety, researchers can map the chemical space around the core scaffold.

| Reaction Type | Reactant | Product | Purpose |

| Condensation | Aldehyde/Ketone | Hydrazone | Introduction of diverse substituents |

| Reduction | Hydrazone | N'-Substituted Hydrazide | Stable substituted derivative |

| Acylation | Acyl Chloride/Activated Carboxylic Acid | N'-Acyl Hydrazide | Introduction of amide functionality |

Further functionalization of the hydrazide moiety can lead to the formation of di-N-substituted hydrazides. This can be achieved by reacting an N'-substituted hydrazide with another electrophile, or by employing methods that allow for the sequential or direct introduction of two different substituents on the nitrogen atoms.

The development of synthetic routes to di-N-substituted hydrazides expands the chemical diversity that can be generated from the this compound starting material. These highly functionalized molecules can serve as unique building blocks in the synthesis of complex heterocyclic compounds or as ligands for metal catalysts. The precise control over the substitution pattern on the hydrazide moiety is essential for tailoring the properties of the final compounds.

Incorporation into Peptide-Based Constructs for Biological Evaluation

The strategic incorporation of this compound and its analogues into peptide scaffolds is a key methodology in the development of novel therapeutic and research agents. The terminal hydrazide group offers a versatile chemical handle for the synthesis of diverse peptide-based constructs, including cyclic peptides, peptide conjugates, and libraries for biological screening. The Boc (tert-butyloxycarbonyl) protecting group facilitates controlled, stepwise peptide synthesis, ensuring the precise placement of the threonine hydrazide moiety within the desired sequence.

The unique structural features of threonine, with its secondary hydroxyl group, combined with the reactivity of the hydrazide, allow for the creation of peptide analogues with constrained conformations and the potential for enhanced biological activity and stability. Researchers have leveraged these properties to explore new frontiers in drug discovery, particularly in the development of antimicrobial and anticancer peptides.

One notable area of investigation involves the late-stage diversification of peptide hydrazides to generate libraries of related compounds with varied C-terminal functionalities. This approach allows for the systematic evaluation of structure-activity relationships (SAR), providing valuable insights into the molecular determinants of biological function. For instance, peptide hydrazides can be converted into the corresponding peptide acids or amides, which often exhibit distinct biological profiles.

A compelling example of this strategy is the synthesis and evaluation of derivatives of the antimicrobial peptide, modelin-5. In a study focused on developing methods for the late-stage diversification of peptide C-termini, a modelin-5 hydrazide was synthesized and subsequently converted to the corresponding acid and amide forms. The biological evaluation of these derivatives against Escherichia coli revealed significant differences in their antimicrobial potency.

The research findings demonstrated that the C-terminal modification had a profound impact on the peptide's ability to inhibit bacterial growth. The hydrazide and amide derivatives of modelin-5 exhibited superior antimicrobial activity compared to the carboxylic acid form, highlighting the critical role of the C-terminal functional group in mediating the peptide's interaction with its biological target.

Table 1: Antimicrobial Activity of Modelin-5 Derivatives

| Compound | C-Terminal Group | E. coli Survival (%) |

| Modeline-5-OH | Carboxylic Acid | 85 |

| Modeline-5-NHNH2 | Hydrazide | 25 |

| Modeline-5-NH2 | Amide | 35 |

This table presents the percentage of E. coli survival after treatment with different C-terminal derivatives of modelin-5, demonstrating the enhanced antimicrobial activity of the hydrazide and amide forms.

These findings underscore the importance of the hydrazide group not only as a synthetic intermediate but also as a critical component of the final bioactive peptide. The ability to fine-tune the biological activity of a peptide through modifications at the C-terminus, facilitated by the use of building blocks like this compound, represents a powerful tool in the design and development of next-generation peptide-based therapeutics. The continued exploration of peptide constructs incorporating threonine hydrazide and its analogues holds significant promise for the discovery of novel compounds with improved efficacy and selectivity for a range of biological targets.

Future Perspectives and Advanced Research Modalities

Development of Orthogonal and Mild Protecting Group Strategies

In the synthesis of complex molecules such as peptides, the precise control and selective removal of protecting groups are paramount. nih.govnih.gov A key concept in this field is "orthogonality," where multiple protecting groups within a single molecule can be removed in any desired order under specific, non-interfering conditions. nih.goviris-biotech.de This strategy is essential for constructing intricate molecular architectures where different functional groups must be unmasked at various synthetic stages. nih.gov

Future advancements will likely focus on expanding the arsenal (B13267) of orthogonal protecting groups that can be cleaved under exceptionally mild conditions to prevent damage to sensitive functionalities. nih.gov Traditional strategies often rely on two main orthogonal schemes: the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods. nih.gov However, the synthesis of more complex targets necessitates a "three-dimensional" approach, incorporating additional groups that are removed by distinct mechanisms. nih.govacs.org

Promising areas of research include the development of photolabile protecting groups (PPGs), which can be removed with UV light, and enzyme-labile groups, offering high specificity. nih.gov Groups like the allyloxycarbonyl (Alloc), which is removed by palladium catalysis, and acid-sensitive groups like 2-phenylisopropyl (2-PhiPr), provide further orthogonal options. The goal is to create a toolkit of protecting groups that are stable throughout the synthesis but can be removed selectively with high efficiency and minimal side reactions. creative-peptides.com

Table 1: Examples of Orthogonal Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Piperidine (base) | tBu, Boc, Trt |

| tert-Butoxycarbonyl | Boc | α-Amino, Side Chains | Trifluoroacetic Acid (TFA) | Fmoc, Cbz |

| Benzyl | Bzl | Side Chains (Ser, Thr, Asp, Glu) | Hydrogenolysis (H₂/Pd) | Fmoc, Boc, tBu |

| Allyloxycarbonyl | Alloc | α-Amino, Side Chains | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, tBu, TFA-labile groups |

| 2-Chlorotrityl | Clt | Side Chains (Asn, Gln), Carboxyl | Very mild acid (e.g., 1% TFA) | Fmoc, Boc, tBu |

Implementation of Green Chemistry Principles in Boc-L-threonine Hydrazide Synthesis

The pharmaceutical and chemical industries are under increasing pressure to adopt more sustainable practices. researchgate.netunife.it The synthesis of peptides and related compounds, including this compound, has traditionally been plagued by the use of large volumes of hazardous solvents and reagents. advancedchemtech.comrsc.orgdigitellinc.com Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) comprise 80-90% of the waste generated in solid-phase peptide synthesis (SPPS). advancedchemtech.comdigitellinc.com

Future research will focus on integrating the twelve principles of green chemistry into synthetic workflows. peptide.com A primary target is the replacement of hazardous solvents with greener alternatives. rsc.org Studies have explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-Valerolactone. peptide.combiotage.com Even water is being investigated as a solvent for specific SPPS applications. advancedchemtech.comrsc.org

Beyond solvent replacement, other green chemistry principles are being applied. researchgate.net This includes:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. rsc.org

Energy Efficiency : Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. advancedchemtech.com

Continuous Flow Chemistry : Moving from traditional batch processing to continuous flow systems, which can offer better control, higher yields, and reduced waste. unife.itadvancedchemtech.com

Recent studies have shown success in optimizing the synthesis of peptide hydrazides by using "preferred" organic solvents and reducing the consumption of reagents like trifluoroacetic acid (TFA). researchgate.net These efforts not only minimize environmental impact but can also lead to safer and more cost-effective manufacturing processes. peptide.com

Application of Computational Chemistry for Mechanistic Elucidation and Rational Design

Computational chemistry has become an indispensable tool for understanding complex chemical processes and for designing new molecules and synthetic pathways. grnjournal.usrsc.org By modeling systems at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone. grnjournal.us

For processes involving this compound, computational methods can be applied in several key areas:

Mechanistic Elucidation : Techniques like Density Functional Theory (DFT) can be used to map potential energy surfaces, identify transition states, and calculate reaction energy barriers. grnjournal.us This provides a detailed understanding of reaction mechanisms, helping to explain observed product distributions and identify potential side reactions. routledge.com

Rational Design : Computational modeling is increasingly used in the de novo design of peptides and other complex molecules with specific properties. frontiersin.orgnih.gov By predicting how structural modifications will affect a molecule's conformation, stability, and reactivity, scientists can prioritize the synthesis of the most promising candidates. nih.govresearchgate.netcuny.edu For example, DFT calculations of molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help rank potential antioxidant peptides before they are synthesized. nih.gov

Process Optimization : Simulations can help optimize reaction conditions, such as solvent choice and temperature, by predicting their effect on reaction rates and outcomes. digitellinc.com This data-driven approach can accelerate the development of more efficient and sustainable synthetic protocols.

The synergy between computational modeling and experimental validation is creating powerful new workflows for chemical synthesis. frontiersin.org This approach allows for the rapid screening of ideas and the focused design of experiments, ultimately saving time and resources while advancing the field. nih.gov

Table 2: Applications of Computational Methods in Peptide-Related Research

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies, Property Prediction | Reaction pathways, transition state energies, electronic properties (HOMO/LUMO). nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Simulates the movement of atoms over time, revealing conformational preferences and dynamic behavior. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis Studies | Models a small, reactive part of a large system (e.g., an enzyme active site) with high accuracy. grnjournal.us |

| Machine Learning (ML) | De Novo Design, Prediction | Identifies patterns in large datasets to predict properties or generate novel molecular structures. frontiersin.orgnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.